Worenine chloride
Description
Worenine chloride (C${20}$H${16}$ClNO$_4$, molecular weight 334.35) is a protoberberine alkaloid derived from Coptis chinensis (Chinese goldthread), a plant traditionally used in Chinese medicine for its anti-inflammatory and antimicrobial properties . Structurally, it features a conjugated isoquinoline backbone with a methyl substitution at position 13, distinguishing it from related alkaloids like berberine and coptisine . It is a red crystalline powder, soluble in methanol, ethanol, and DMSO, and stable at 2–8°C .
This compound exhibits diverse pharmacological activities:
- Anticancer Effects: Inhibits tumor cell proliferation and migration by downregulating HIF-1α and reversing the Warburg effect .
- Anti-inflammatory Activity: Suppresses solar ultraviolet (SUV)-induced skin inflammation by targeting JNK2, reducing IL-6 and TNF-α secretion .

- VEGFR-2 Modulation: Competes with Lenvatinib in binding to vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis regulation .
Properties
CAS No. |
38763-54-1 |
|---|---|
Molecular Formula |
C20H16ClNO4 |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;chloride |
InChI |
InChI=1S/C20H16NO4.ClH/c1-11-14-6-18-17(23-10-24-18)5-13(14)8-21-3-2-12-4-16-19(25-9-22-16)7-15(12)20(11)21;/h4-8H,2-3,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
NGZVWSRJFCTIMV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C3=CC4=C(C=C3CC[N+]2=CC5=CC6=C(C=C15)OCO6)OCO4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Worenine chloride can be synthesized through various methods. One common method involves extracting and isolating the compound from Coptis chinensis. The extraction process includes steps such as solvent extraction, crystallization, and purification to obtain pure this compound . Industrial production methods may involve large-scale extraction and purification processes to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Worenine chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oncology Applications
1.1 Mechanism of Action
Worenine chloride has demonstrated potent anti-cancer properties, specifically against colorectal cancer. Research indicates that it inhibits cancer cell growth by targeting the hypoxia-inducible factor 1-alpha (HIF-1α), which plays a crucial role in cancer metabolism and progression. The compound's ability to reverse the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen—has been a focal point of recent studies.
1.2 Experimental Findings
A study highlighted that this compound significantly reduced the viability of colorectal cancer cell lines HCT116 and SW620, with IC50 values of 18.30 μM and 15.19 μM, respectively. The compound also altered glucose metabolism, decreasing glucose uptake and lactate production in these cells, thereby reversing the Warburg effect .
| Cell Line | IC50 (μM) | Effect on Glycolysis | Mechanism |
|---|---|---|---|
| HCT116 | 18.30 | Decreased lactate production and glucose uptake | HIF-1α inhibition |
| SW620 | 15.19 | Similar effects as HCT116 | HIF-1α inhibition |
1.3 Case Studies
- Study on Cell Viability: this compound was tested on human colorectal cancer cells, showing a time-dependent reduction in cell viability without significantly affecting normal colon cells .
- Glycolysis Measurement: The compound's impact on glycolytic enzymes (PFK-L, HK2, PKM2) was assessed, revealing downregulation that correlates with reduced energy production in tumor cells .
Herbicidal Applications
2.1 Herbicidal Properties
This compound has also been evaluated for its potential as a natural herbicide. In laboratory bioassays and greenhouse experiments, it exhibited significant inhibitory effects on various weed species, showing median inhibitory concentrations (IC50) below 10 mg/L for multiple targets.
2.2 Comparative Analysis
In comparison with traditional herbicides like glyphosate, this compound demonstrated superior efficacy at similar concentrations:
| Weed Species | IC50 (mg/L) | Comparison with Glyphosate |
|---|---|---|
| Lemna minor | <10 | More effective |
| Ageratum conyzoides | <10 | More effective |
The electrostatic field contour analysis suggested that modifications to the molecular structure could enhance its herbicidal activity, indicating potential pathways for further development .
Dermatological Applications
3.1 Protection Against UV Damage
Recent findings suggest that this compound may have protective effects against sunburn caused by solar ultraviolet (SUV) irradiation. In pre-treatment applications before exposure to UV light, this compound showed promising results in reducing skin damage.
3.2 Implications for Cosmetic Development
This protective property opens avenues for its use in pharmaceutical and cosmetic formulations aimed at preventing UV-induced skin damage .
Mechanism of Action
The mechanism of action of worenine chloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Warburg effect in colon cancer cells by targeting HIF-1α. This inhibition leads to a decrease in glucose metabolism and glycolysis, ultimately reducing cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights structural and functional differences between worenine chloride and related alkaloids:
| Compound | Molecular Formula | Key Structural Features | Primary Targets | Biological Activities |
|---|---|---|---|---|
| This compound | C${20}$H${16}$ClNO$_4$ | Methyl substitution at C13; conjugated bonds | JNK2, VEGFR-2, HIF-1α | Anti-inflammatory, anti-angiogenic, anticancer |
| Berberine | C${20}$H${18}$NO$_4^+$ | No methyl group; fully aromatic isoquinoline | AMPK, NF-κB, mTOR | Antimicrobial, antidiabetic, lipid-lowering |
| Coptisine chloride | C${19}$H${14}$ClNO$_4$ | Lacks C13 methyl; planar structure | COX-2, 5-LOX | Anti-inflammatory, antioxidant |
| Nitidine chloride | C${21}$H${18}$ClNO$_4$ | Phenanthridine core; chloride ion | Topoisomerase I, STAT3 | Anticancer, antimalarial |
- Mechanistic Divergence : Unlike berberine, which broadly modulates metabolic pathways, this compound specifically inhibits JNK2 kinase activity (KD = 116.4 μM) to block SUV-induced inflammation . Its methyl group enhances binding affinity to hydrophobic pockets in VEGFR-2 compared to coptisine .

Efficacy in Anti-Inflammatory Pathways
This compound outperforms other alkaloids in mitigating SUV-induced skin damage:
- IL-6/TNF-α Suppression: At 12.5 μM, worenine reduced IL-6 secretion by 60% in HaCaT cells, comparable to the positive control paeonol (a phenolic compound) . In contrast, berberine requires higher concentrations (≥50 μM) for similar effects .
- JNK2 Specificity: Worenine selectively inhibits JNK2 over JNK1, whereas SP600125 (a synthetic JNK inhibitor) non-specifically targets all JNK isoforms, increasing off-target risks .
Anticancer Potency
- HIF-1α Inhibition: Worenine suppresses HIF-1α at 10 μM, reversing the Warburg effect in hypoxic cancer cells.
- VEGFR-2 Binding : Molecular docking studies reveal worenine binds to VEGFR-2’s ATP-binding pocket with a binding energy of −9.2 kcal/mol, slightly weaker than Lenvatinib (−10.5 kcal/mol) but with fewer side effects .
Biological Activity
Worenine chloride, a derivative of 8-hydroxyquinoline, has garnered attention in recent years for its diverse biological activities. This article explores its antiviral, herbicidal, and anticancer properties, supported by case studies and research findings.
Antiviral Activity
This compound exhibits promising antiviral properties, particularly against various viral strains. Studies have demonstrated that certain derivatives of 8-hydroxyquinoline show significant inhibition of viral growth. For instance, compounds derived from 8-hydroxyquinoline have been tested against the H5N1 virus and showed high inhibition rates with low cytotoxicity. Specifically, modifications that increase lipophilicity and introduce electron-withdrawing groups enhance antiviral activity .
Herbicidal Properties
Recent research indicates that this compound functions effectively as a natural herbicide. Laboratory bioassays and greenhouse experiments have shown that it possesses median inhibitory concentration (IC50) values of less than 10 mg/L against various weed species. Notably, its effects on Lemna minor and Ageratum conyzoides were significantly superior to those of standard herbicides like glyphosate. The electrostatic field contour analysis suggests that specific structural modifications can enhance its herbicidal efficacy .
| Compound | IC50 (mg/L) | Weed Species Tested |
|---|---|---|
| This compound | < 10 | Lemna minor, Ageratum conyzoides |
| Coptisine Chloride | < 10 | Various weed species |
| Glyphosate | > 10 | Standard comparison |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Research indicates that it reduces cell viability in colorectal cancer cells in a time-dependent manner. The compound promotes apoptosis through modulation of the Bax and Bcl-2 protein levels, leading to G2/M cell cycle arrest in HCT116 cells. In vitro studies have reported IC50 values around 0.5 μM for colorectal cancer cell lines, indicating significant potential as an anticancer agent .
Case Studies
- Antiviral Efficacy : A study highlighted the antiviral potential of worenine derivatives against dengue virus, showing a correlation between structural modifications and increased inhibitory activity against viral replication .
- Herbicidal Effectiveness : In a controlled greenhouse setting, this compound outperformed glyphosate in controlling weed growth, demonstrating its potential as a natural herbicide alternative .
- Colorectal Cancer Research : The compound's ability to induce apoptosis in colorectal cancer cells was documented in a study where it affected cell cycle progression significantly without inducing cytotoxicity in normal cells .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating Worenine chloride from Coptis chinensis and validating its purity?
- Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (e.g., HPLC or column chromatography). Purity validation requires spectroscopic techniques such as ¹H/¹³C NMR for structural confirmation and HPLC-UV/LC-MS for quantitative analysis. Researchers should cross-reference retention times and spectral data with established databases or literature .
Q. How should in vitro experiments be designed to assess this compound’s anticancer activity?
- Answer : Use standardized cell lines (e.g., HeLa, MCF-7) with dose-response assays (e.g., IC₅₀ determination via MTT or apoptosis assays). Include controls for solvent effects and positive controls (e.g., cisplatin). Mechanistic studies should evaluate downstream targets like HIF-1α modulation using qPCR or Western blotting. Replicate experiments in triplicate to ensure statistical validity .
Q. What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
- Answer : Employ pH-dependent stability assays (e.g., incubation in buffers mimicking gastrointestinal or plasma pH) combined with mass spectrometry (MS) to detect degradation products. Thermal stability can be assessed via differential scanning calorimetry (DSC). Structural integrity under oxidative stress should be tested using electron paramagnetic resonance (EPR) .
Advanced Research Questions
Q. How can contradictions in reported metabolic pathways of this compound across in vivo models be resolved?
- Answer : Conduct comparative interspecies studies (e.g., rat vs. human hepatocytes) to identify species-specific Phase I/II reactions. Use isotopic labeling (¹⁴C/³H) to track metabolic intermediates. Integrate in vitro-in vivo extrapolation (IVIVE) models to reconcile discrepancies. Systematic reviews of existing data (as per Klimisch criteria) can prioritize high-reliability studies .
Q. What strategies enhance reproducibility in this compound’s pharmacological studies?
- Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting solvent purity, incubation times, and equipment calibration in metadata. Use open-access spectral libraries (e.g., PubChem) for cross-validation. Publish negative results to mitigate publication bias .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action beyond HIF-1α inhibition?
- Answer : Combine transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., glycolysis, apoptosis) with proteomics (TMT labeling) to map protein interaction networks. Validate findings using CRISPR-Cas9 knockout models of candidate genes. Cross-reference results with public databases like KEGG or STRING .
Q. What methodologies address conflicting reports on this compound’s bioavailability and tissue distribution?
- Answer : Use radiolabeled this compound (e.g., ¹⁴C) in pharmacokinetic studies to quantify absorption and biodistribution. Apply microdialysis for real-time monitoring in target tissues (e.g., liver, brain). Compare oral vs. intravenous administration to assess first-pass metabolism effects .
Methodological Frameworks
- Data Contradiction Analysis : Follow systematic review protocols (e.g., PRISMA) to collate and rank studies by reliability (Klimisch scoring). Use weight-of-evidence approaches to resolve conflicts, prioritizing studies with robust experimental designs (e.g., blinded assays, adequate sample sizes) .
- Experimental Design : Align with OECD guidelines for in vivo/in vitro assays, including GLP-compliant documentation. For structural studies, adhere to IUPAC nomenclature and crystallographic data submission standards (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


